![molecular formula C19H22N2O2 B352500 (1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol CAS No. 799266-63-0](/img/structure/B352500.png)
(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol is a compound that has been extensively studied for its scientific research applications. This compound is a benzimidazole derivative that has shown great potential in various fields of research.
Mécanisme D'action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have been studied for their potential applications in medicinal chemistry . They have shown promising results as antiparasitic agents, particularly against Toxoplasma gondii .
Mode of Action
Imidazole derivatives have been found to exhibit excellent selectivity activity againstT. gondii versus the host cells . This suggests that these compounds may interact with specific targets in the parasite, leading to its inhibition or death.
Biochemical Pathways
Given the antiparasitic activity of imidazole derivatives, it can be inferred that the compound may interfere with essential biochemical pathways in the parasiteT. gondii, thereby inhibiting its growth .
Result of Action
The antiparasitic activity of imidazole derivatives suggests that they may lead to the inhibition or death of the parasiteT. gondii .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol in lab experiments include its potent anticancer and neuroprotective effects. This compound has shown great potential in the field of cancer research and neuroprotection. However, the limitations of using this compound in lab experiments include its potential toxicity and limited availability.
Orientations Futures
There are many future directions for the research of (1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol. One direction is to further investigate its potential as an anticancer agent. This compound has shown great potential in inhibiting the growth of cancer cells, and further research could lead to the development of new cancer treatments. Another direction is to investigate its potential as a neuroprotective agent. This compound has shown great potential in protecting against oxidative stress-induced neuronal damage, and further research could lead to the development of new treatments for neurodegenerative diseases. Additionally, further research could be done to investigate the potential of this compound in other fields of research, such as inflammation and immunology.
Méthodes De Synthèse
The synthesis of (1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol involves a series of chemical reactions. The first step involves the reaction of 4-bromobutyl acetate with p-tolyl magnesium bromide to form 4-(p-tolyloxy)butyl acetate. The second step involves the reaction of 4-(p-tolyloxy)butyl acetate with 1H-benzo[d]imidazole-2-carbaldehyde to form (1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol.
Applications De Recherche Scientifique
(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol has been extensively studied for its scientific research applications. This compound has shown great potential in the field of cancer research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been studied for its neuroprotective effects. It has been shown to protect against oxidative stress-induced neuronal damage and improve cognitive function.
Propriétés
IUPAC Name |
[1-[4-(4-methylphenoxy)butyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-15-8-10-16(11-9-15)23-13-5-4-12-21-18-7-3-2-6-17(18)20-19(21)14-22/h2-3,6-11,22H,4-5,12-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMXQQZWIHDQES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

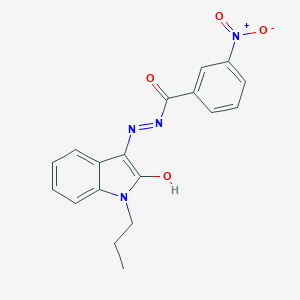
![5-bromo-2-hydroxy-N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B352426.png)
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B352432.png)
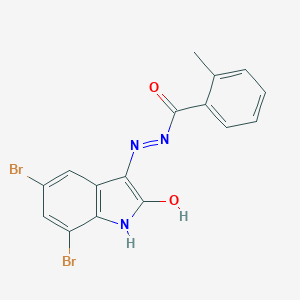
![N'~1~,N'~6~-bis[(E)-(5-bromofuran-2-yl)methylidene]hexanedihydrazide](/img/structure/B352435.png)
![N'-[(4-chlorophenoxy)acetyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B352437.png)
![1-[(2,4-Dichlorophenyl)methyl]-2-methylbenzimidazole](/img/structure/B352450.png)
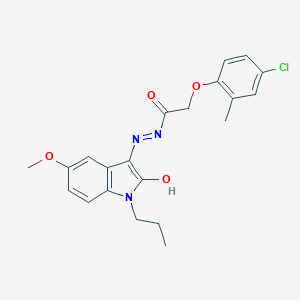
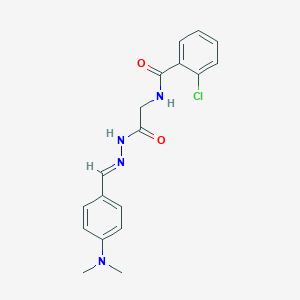
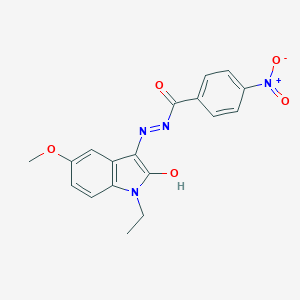
![N'-[5-methyl-2-oxo-1-(propan-2-yl)-2,3-dihydro-1H-indol-3-ylidene]-3-phenylpropanehydrazide](/img/structure/B352457.png)
![{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352459.png)
![N'-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide](/img/structure/B352461.png)
